![molecular formula C8H17NO2 B2512902 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine CAS No. 2248314-75-0](/img/structure/B2512902.png)
1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine
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Description
“1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is a chemical compound . It is also known as “2-(1,4-dioxan-2-yl)ethanamine” with a CAS Number of 933749-31-6 . The molecular weight of this compound is 131.17 .
Molecular Structure Analysis
The InChI code for “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is 1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2
. This indicates that the compound has a molecular formula of C6H13NO2 .
Physical And Chemical Properties Analysis
The physical form of “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is a liquid . The compound has a molecular weight of 145.20 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.
Safety And Hazards
The safety information for “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” indicates that it may cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .
properties
IUPAC Name |
1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSOJRNVZIWSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine |
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